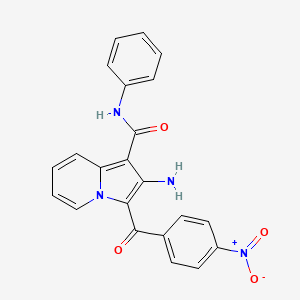

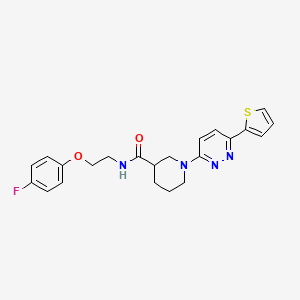

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide” is a complex organic molecule. It contains an indolizine core, which is a bicyclic compound consisting of a fused pyridine and pyrrole ring. This core is substituted with an amino group at the 2-position, a phenyl group at the N-position, and a 4-nitrobenzoyl group at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the bicyclic indolizine core, with the various substituents attached at the appropriate positions. The exact geometry would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

Indolizines are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atom or the 2-position. The presence of the nitrobenzoyl group could also allow for reactions involving this moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its structure. The presence of the nitro group could increase its reactivity, while the phenyl group could contribute to its lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is a compound that may be involved in the synthesis of various chemically significant molecules. Research has demonstrated the versatility of similar compounds in synthesizing a wide range of derivatives. For example, a novel diamine incorporating sulfone, ether, and amide structures was synthesized through a reaction involving a compound structurally related to 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide. This process highlights the potential for creating polyimides with significant properties, indicating the compound's relevance in materials science and polymer chemistry (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Anticancer and Biological Activity

Research into compounds with a similar structure to 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide has revealed potential anticancer and biological activities. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one were synthesized and showed significant antitumor activity against human breast adenocarcinoma cell lines. This suggests that related compounds, including 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide, could be explored for their anticancer properties (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Molecular Synthesis and Modification

The synthesis and modification of molecules using 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide or its derivatives have been a topic of interest. Such compounds are used as starting materials for the creation of biologically active molecules, showcasing their importance in pharmaceutical chemistry and drug design. This includes the development of various heterocyclic compounds with potential therapeutic applications, emphasizing the compound's utility in contributing to new and effective medications (Abdellatif, El-Shaieb, & El-Deen, 2011).

Exploration in Liquid Crystal Research

Compounds structurally related to 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide have been explored for their role in liquid crystal research. The study of hydrogen bonding and its effect on the smectic phase stability in liquid crystals has been significantly advanced by examining the properties of similar molecules. This research provides insights into the molecular interactions that influence the physical properties of liquid crystals, which are crucial for the development of displays and other technologies (Wang, Bai, Bai, Pang, Ran, Zhao, Zhang, & Li, 2011).

Eigenschaften

IUPAC Name |

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-6-2-1-3-7-15)17-8-4-5-13-25(17)20(19)21(27)14-9-11-16(12-10-14)26(29)30/h1-13H,23H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUJUHDUFZCDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2568608.png)

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2568613.png)

![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568624.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2568625.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid](/img/structure/B2568627.png)

![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)